Home > Products > Screening Compounds P125613 > Erlotinib mesylate
Erlotinib mesylate - 248594-19-6

Erlotinib mesylate

Catalog Number: EVT-267640
CAS Number: 248594-19-6
Molecular Formula: C23H27N3O7S
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erlotinib Hydrochloride is a quinazoline derivative classified as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. [] It is a targeted therapy drug used in cancer treatment. [] In scientific research, Erlotinib Hydrochloride serves as a valuable tool for studying EGFR signaling pathways and their role in cancer development and progression. [, ]

Future Directions
  • Overcoming Resistance: Future research should focus on understanding and overcoming resistance mechanisms to Erlotinib Hydrochloride, such as the T790M mutation. [, ] Developing novel therapeutic strategies that target these resistance mechanisms is crucial for improving patient outcomes.
  • Combination Therapies: Investigating the efficacy of Erlotinib Hydrochloride in combination with other targeted therapies or chemotherapeutic agents is essential to enhance treatment responses and potentially overcome resistance. [, , , , , , , ]
  • Expanding Applications: Continued research is needed to explore the potential use of Erlotinib Hydrochloride in treating other types of cancer that exhibit EGFR overexpression or mutations. [, , ]

Gefitinib

  • Compound Description: Gefitinib is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations [, , , ].
  • Relevance: Gefitinib is structurally related to Erlotinib mesylate as both belong to the quinazoline derivative class of compounds and share a similar mechanism of action by inhibiting EGFR tyrosine kinase [, , , ]. They both exhibit competitive inhibition with adenosine triphosphate (ATP) for the ATP-binding site on EGFR.

Imatinib Mesylate

  • Compound Description: Imatinib Mesylate is a tyrosine kinase inhibitor that acts on Bcr-Abl, c-kit, and PDGFR. It is primarily used in the treatment of chronic myeloid leukemia, gastrointestinal stromal tumors, and renal cancer [, , , , , , , , ].
  • Relevance: Although structurally different from Erlotinib mesylate, Imatinib Mesylate is grouped in the same category as it is also a tyrosine kinase inhibitor. This broad classification links it to Erlotinib mesylate in the context of targeted cancer therapy and potential for inducing cardiotoxicity [, , , , , , , , ].

Osimertinib

  • Compound Description: Osimertinib is a third-generation EGFR tyrosine kinase inhibitor used for treating non-small cell lung cancer (NSCLC), specifically in patients who have developed resistance to first- and second-generation EGFR-TKIs, often due to the T790M mutation [].
  • Relevance: While structurally distinct from Erlotinib mesylate, Osimertinib shares the same target: EGFR tyrosine kinase. It is considered related because it represents a subsequent generation of EGFR-TKIs developed to overcome resistance mechanisms that can arise with earlier-generation drugs like Erlotinib mesylate [].

Afatinib

  • Compound Description: Afatinib is a second-generation, irreversible EGFR tyrosine kinase inhibitor used for treating non-small cell lung cancer (NSCLC) []. It is indicated for patients who have progressed after treatment with first-generation EGFR-TKIs.
  • Relevance: Afatinib is structurally distinct from Erlotinib mesylate but is considered related as it belongs to the same class of drugs targeting EGFR tyrosine kinase. It represents an alternative treatment option for patients with NSCLC, particularly those who have developed resistance to first-generation EGFR-TKIs [].

Camostat Mesylate

  • Compound Description: Camostat mesylate is a serine protease inhibitor approved in Japan for treating pancreatitis [, ]. It has garnered attention as a potential antiviral against SARS-CoV-2 due to its ability to inhibit TMPRSS2, a host cell protease involved in viral entry [, , ].
  • Relevance: Despite being structurally dissimilar to Erlotinib mesylate, Camostat mesylate is linked through its potential for repurposing as a COVID-19 treatment. While their mechanisms of action differ, both drugs highlight the importance of exploring existing medications for new therapeutic applications [, , ].

Nafamostat Mesylate

  • Compound Description: Nafamostat Mesylate is a serine protease inhibitor with potential antiviral properties against SARS-CoV-2 [].
  • Relevance: Though structurally different from Erlotinib mesylate, Nafamostat mesylate is related through its potential as a COVID-19 treatment. Both compounds underscore the research focus on identifying existing drugs with possible antiviral effects, despite their distinct mechanisms of action [].

Nelfinavir Mesylate

  • Compound Description: Nelfinavir mesylate (Viracept) is an FDA-approved HIV protease inhibitor currently investigated for its potential to inhibit cell fusion caused by the SARS-CoV-2 spike (S) glycoprotein [].
  • Relevance: Though structurally dissimilar to Erlotinib mesylate, Nelfinavir mesylate is linked by its potential for repurposing as a COVID-19 treatment. Both highlight the significance of investigating existing drugs for new therapeutic applications, despite their different mechanisms of action and target viruses [].
Source and Classification

Erlotinib mesylate originates from the chemical compound erlotinib, which was developed as a targeted therapy for cancers driven by EGFR mutations. The compound falls under the category of small-molecule inhibitors and is classified as an antineoplastic agent. It is known for its specificity and reversibility in inhibiting EGFR phosphorylation, which is crucial for the proliferation of cancer cells . Erlotinib was first approved by the U.S. Food and Drug Administration in 2004 for clinical use .

Synthesis Analysis

The synthesis of erlotinib mesylate involves several key steps:

  1. Starting Materials: The synthesis begins with 3-ethynylaniline and 4-(3-chloro-4-methoxyphenyl)-6,7-bis(2-methoxyethoxy)quinazoline.
  2. Alkylation: The hydroxyl and carboxylic acid groups of 3,4-dihydroxybenzoic acid undergo alkylation using 1-chloro-2-methoxyethyl ether to yield a precursor compound .
  3. Nucleophilic Substitution: The reaction between the precursor and 3-ethynylaniline via nucleophilic substitution results in the formation of erlotinib.
  4. Mesylation: Finally, erlotinib is treated with methanesulfonic acid to produce erlotinib mesylate, enhancing its solubility and bioavailability .

This multi-step synthesis highlights the complexity involved in producing erlotinib mesylate, ensuring high purity and efficacy in its final form.

Molecular Structure Analysis

Erlotinib mesylate has a complex molecular structure characterized by several functional groups:

  • Core Structure: The compound features a quinazoline ring system, which is essential for its biological activity.
  • Substituents: It contains an ethynyl group and methoxyethyl side chains that contribute to its binding affinity to EGFR.
  • Chemical Formula: The molecular formula of erlotinib mesylate is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 394.42 g/mol.

The three-dimensional structure allows for effective interaction with the ATP-binding site of the EGFR, inhibiting its activity .

Chemical Reactions Analysis

Erlotinib mesylate participates in various chemical reactions:

  1. Binding to EGFR: It competes with ATP for binding to the ATP-binding site on mutated EGFR, effectively blocking downstream signaling pathways involved in cell proliferation.
  2. Metabolism: Erlotinib undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may have therapeutic implications .
  3. Degradation Pathways: Under certain conditions, erlotinib can degrade into other compounds through hydrolysis or oxidative processes.

These reactions are critical for understanding both the therapeutic efficacy and potential side effects associated with erlotinib mesylate treatment.

Mechanism of Action

Erlotinib mesylate exerts its action by selectively inhibiting the tyrosine kinase activity of EGFR. The mechanism can be summarized as follows:

  1. Inhibition of Phosphorylation: Erlotinib binds reversibly to the tyrosine kinase domain of EGFR, preventing autophosphorylation.
  2. Downstream Signaling Blockade: This inhibition disrupts signaling cascades such as the Ras-Raf-MEK-ERK pathway, leading to reduced cell proliferation and survival .
  3. Induction of Apoptosis: By blocking these pathways, erlotinib promotes apoptosis in cancer cells that depend on EGFR signaling for survival.

This targeted mechanism underlies its effectiveness against tumors harboring specific EGFR mutations.

Physical and Chemical Properties Analysis

Erlotinib mesylate exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white to off-white crystalline powder.
  • Solubility: Erlotinib mesylate is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges between 150°C to 160°C.
  • pH Stability: It maintains stability across a wide pH range but should be stored under controlled conditions to prevent degradation .

These properties are crucial for formulation development and ensuring effective delivery in clinical settings.

Applications

Erlotinib mesylate has significant applications in oncology:

  1. Cancer Treatment: It is primarily used in treating non-small cell lung cancer and pancreatic cancer, especially in patients with specific EGFR mutations.
  2. Research Applications: Beyond its clinical use, erlotinib serves as a valuable tool in research settings to study EGFR signaling pathways and resistance mechanisms.
  3. Combination Therapies: Ongoing studies explore its use in combination with other therapies to overcome resistance and enhance treatment efficacy against various cancers .

Properties

CAS Number

248594-19-6

Product Name

Erlotinib mesylate

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;methanesulfonic acid

Molecular Formula

C23H27N3O7S

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4)

InChI Key

PCBNMUVSOAYYIH-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Erlotinib mesylate; CP-358,774; CP-358774; CP358774; OSI-774; OSI 774; OSI774.

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.